1-(1-methyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine
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Overview
Description
1-(1-methyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring and a thienylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Thienylmethylation: The final step involves the reaction of the methylated pyrazole with a thienylmethyl halide (e.g., thienylmethyl chloride) in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thienylmethyl groups.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thienylmethyl group can provide additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-3-yl)-N-(2-furanylmethyl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.
1-(1-methyl-1H-pyrazol-3-yl)-N-(2-phenylmethyl)methanamine: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
1-(1-methyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of both the pyrazole and thienylmethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14ClN3S |
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Molecular Weight |
243.76 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3S.ClH/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10;/h2-6,11H,7-8H2,1H3;1H |
InChI Key |
YBWUNQKVTJVNIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
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